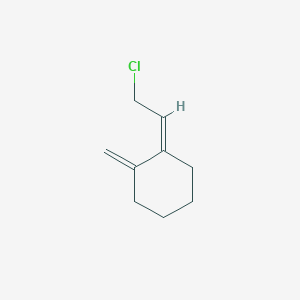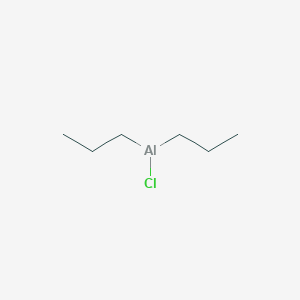
Aluminum, chlorodipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, chlorodipropyl- is a chemical compound that consists of aluminum bonded to two propyl groups and one chlorine atom. This compound is part of the broader class of organoaluminum compounds, which are known for their reactivity and utility in various chemical processes. Organoaluminum compounds are often used as catalysts in organic synthesis and industrial processes.
Preparation Methods
The synthesis of aluminum, chlorodipropyl- typically involves the reaction of aluminum chloride with propyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-purity aluminum and chlorinating agents to achieve a high yield of aluminum, chlorodipropyl-.
Chemical Reactions Analysis
Aluminum, chlorodipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced to form aluminum metal and propyl chloride.
Substitution: The chlorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aluminum, chlorodipropyl- has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore the potential use of aluminum, chlorodipropyl- in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the production of polymers and other materials, where it acts as a catalyst or a reactant.
Mechanism of Action
The mechanism of action of aluminum, chlorodipropyl- involves its ability to form complexes with other molecules. The aluminum atom in the compound can coordinate with various ligands, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, including catalysis and molecular transformations. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparison with Similar Compounds
Aluminum, chlorodipropyl- can be compared with other organoaluminum compounds, such as:
Aluminum, triethyl-: This compound has three ethyl groups bonded to aluminum and is widely used as a catalyst in polymerization reactions.
Aluminum, trimethyl-: Similar to triethylaluminum, this compound has three methyl groups and is used in organic synthesis.
Aluminum, dichloromethyl-: This compound has two chlorine atoms and one methyl group bonded to aluminum and is used in various chemical reactions.
The uniqueness of aluminum, chlorodipropyl- lies in its specific reactivity and the types of complexes it can form, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
3710-19-8 |
|---|---|
Molecular Formula |
C6H14AlCl |
Molecular Weight |
148.61 g/mol |
IUPAC Name |
chloro(dipropyl)alumane |
InChI |
InChI=1S/2C3H7.Al.ClH/c2*1-3-2;;/h2*1,3H2,2H3;;1H/q;;+1;/p-1 |
InChI Key |
ZMXPNWBFRPIZFV-UHFFFAOYSA-M |
Canonical SMILES |
CCC[Al](CCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



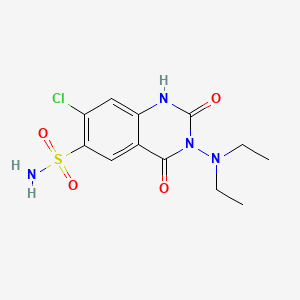
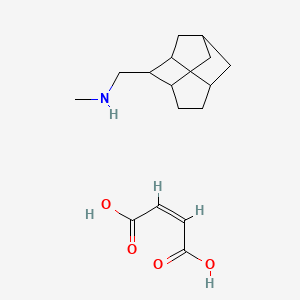
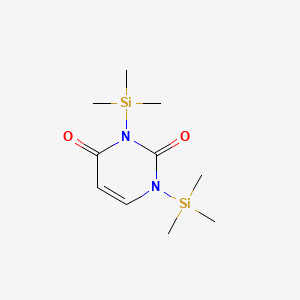
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)


![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
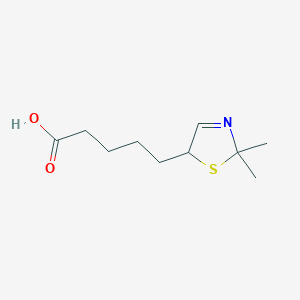
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
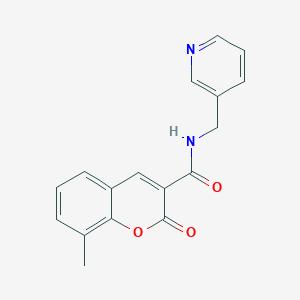

![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
